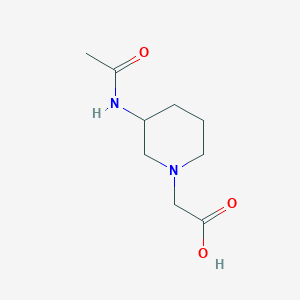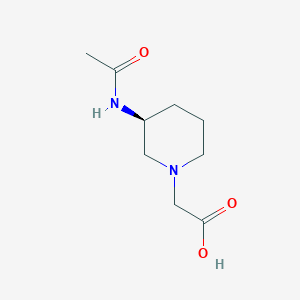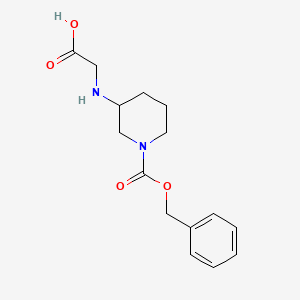![molecular formula C10H18N2O3 B7919389 [2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B7919389.png)
[2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the reaction of piperidine with acetic anhydride and formaldehyde. The reaction conditions often include the use of a catalyst such as phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve multicomponent reactions and cyclization processes. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound .
化学反応の分析
Types of Reactions
[2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.
科学的研究の応用
[2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of [2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to [2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid include other piperidine derivatives such as:
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with antimicrobial and anti-inflammatory properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which allows for specific interactions with molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
2-[2-(acetamidomethyl)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)11-6-9-4-2-3-5-12(9)7-10(14)15/h9H,2-7H2,1H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAOLKKPHLPEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCCN1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide](/img/structure/B7919321.png)
![N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7919333.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-isopropyl-acetamide](/img/structure/B7919342.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide](/img/structure/B7919345.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide](/img/structure/B7919347.png)
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7919357.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide](/img/structure/B7919361.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide](/img/structure/B7919365.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide](/img/structure/B7919371.png)



![[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B7919390.png)
![[3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7919396.png)
